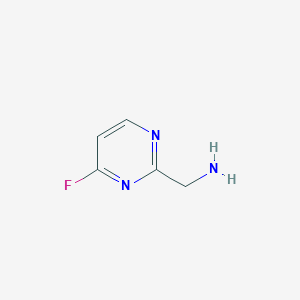

(4-Fluoropyrimidin-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H6FN3 |

|---|---|

Molecular Weight |

127.12 g/mol |

IUPAC Name |

(4-fluoropyrimidin-2-yl)methanamine |

InChI |

InChI=1S/C5H6FN3/c6-4-1-2-8-5(3-7)9-4/h1-2H,3,7H2 |

InChI Key |

GLWOTXOLNIJCAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1F)CN |

Origin of Product |

United States |

The Strategic Value of Fluorinated Pyrimidine Scaffolds in Synthetic Chemistry

Fluorinated pyrimidine (B1678525) scaffolds are cornerstone structures in the field of medicinal chemistry and drug discovery. The introduction of a fluorine atom into a pyrimidine ring can profoundly alter the molecule's physicochemical properties in several advantageous ways. Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, which in turn can affect how the molecule interacts with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, often enhancing the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. This increased stability can lead to improved pharmacokinetic profiles, a critical aspect of drug development.

The strategic placement of fluorine can also modulate the conformation of a molecule, pre-disposing it to bind more effectively to a specific enzyme or receptor. A notable example of the impact of fluorinated pyrimidines is the widely used anticancer drug 5-Fluorouracil (5-FU). nih.govbldpharm.com 5-FU functions as an antimetabolite, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells. nih.govbldpharm.com The success of 5-FU and other fluorinated pyrimidine-based drugs has spurred significant research into the synthesis of new analogues, aiming to refine their biological activity and expand their therapeutic applications. nih.govnih.gov The development of methodologies for the efficient and regioselective fluorination of pyrimidine rings remains an active area of synthetic chemistry research. nih.gov

Aminomethyl Heterocycles: Key Players in Research

Aminomethyl heterocycles represent another crucial class of building blocks in chemical and pharmaceutical research. The aminomethyl group (-CH2NH2) provides a basic nitrogen center that is often protonated at physiological pH, allowing for the formation of ionic interactions with biological macromolecules. This feature is frequently exploited in drug design to enhance binding affinity and water solubility.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the core of a vast number of pharmaceuticals. nih.govresearchgate.net The incorporation of an aminomethyl group onto a heterocyclic scaffold introduces a versatile handle for further chemical modification. nih.gov This allows chemists to readily generate libraries of related compounds for structure-activity relationship (SAR) studies, a systematic process used to understand how different parts of a molecule contribute to its biological effect. The ability to fine-tune the properties of a lead compound by modifying the aminomethyl group or the heterocyclic core is a powerful strategy in the optimization phase of drug discovery.

The Academic Lens on 4 Fluoropyrimidin 2 Yl Methanamine

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the fully substituted pyrimidine ring in a limited number of steps from acyclic precursors. These methods offer efficiency by building the desired molecular complexity from simple, readily available starting materials.

Pyrimidine Ring Construction Strategies

The fundamental approach to pyrimidine synthesis involves the condensation of a three-carbon dielectrophilic component with a compound containing an N-C-N moiety, such as an amidine. To generate a 4-fluoropyrimidine (B1342711) ring directly, fluorinated building blocks are essential.

One effective strategy involves the cyclocondensation of amidines with a fluorinated three-carbon component. For instance, a synthesis of fluorinated pyrimidines under mild conditions has been developed using potassium (Z)-2-cyano-2-fluoroethenolate and various amidine hydrochlorides. nih.gov This method provides a versatile route to 4-amino-5-fluoropyrimidines with excellent yields. nih.gov A similar principle could be applied to synthesize a precursor for this compound.

Another powerful approach is the three-component reaction. For example, pyrimidine-5-carbonitrile derivatives can be synthesized in a one-pot reaction from various aromatic aldehydes, malononitrile (B47326), and urea (B33335) or thiourea, often under solvent-free conditions using a solid acid catalyst. nih.gov Adapting this methodology by using a fluorinated aldehyde or a fluorinated malononitrile derivative could provide a convergent route to the 4-fluoropyrimidine core.

| Reactants | Conditions | Product Type | Reference |

| Amidine hydrochlorides, Potassium (Z)-2-cyano-2-fluoroethenolate | Mild, no basic additives required | 4-Amino-5-fluoropyrimidines | nih.gov |

| Aromatic aldehydes, Malononitrile, Urea/Thiourea | Solvent-free, 80 °C, Solid acid catalyst | Pyrimidine-5-carbonitriles | nih.gov |

| 2-Cyanoacetamide, Vilsmeier reagent, then Acetamidine | Stepwise, scalable | 4-Amino-2-methylpyrimidine-5-carbonitrile | acs.org |

This table summarizes conditions for pyrimidine ring construction based on literature precedents.

Introduction of Fluorine via Selective Fluorination Protocols

While building the ring with an incorporated fluorine atom is common, direct fluorination of a pre-existing pyrimidine ring is an alternative strategy. This approach relies on electrophilic fluorinating agents that can selectively replace a hydrogen atom with fluorine.

Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for the fluorination of electron-rich aromatic and heterocyclic systems. The regioselectivity of the fluorination is dictated by the electronic properties of the pyrimidine ring, which is generally electron-deficient. bldpharm.com Substituents already present on the ring play a crucial role in directing the incoming fluorine atom. For pyrimidine itself, the 5-position is the most electron-rich and thus the most susceptible to electrophilic attack. bldpharm.com Therefore, to synthesize a 4-fluoropyrimidine, one would typically need a precursor with activating groups that direct fluorination to the desired position, a less common and potentially more complex approach than using fluorinated building blocks from the start.

Aminomethylation Techniques for Pyrimidine Scaffolds

The direct introduction of an aminomethyl (-CH2NH2) group onto a pre-formed 4-fluoropyrimidine ring represents a significant synthetic challenge. C-H activation and functionalization of electron-deficient heterocycles like pyrimidine at the 2-position is difficult. While methods exist for the aminomethylation of certain activated pyrimidines, such as the direct conversion of 2-methyl-4-amino-5-alkoxymethylpyrimidine to 2-methyl-4-amino-5-aminomethylpyrimidine using ammonia (B1221849) and a catalyst at high temperatures, these are highly specific. google.comgoogle.com

A more general approach involves the introduction of a functional group at the 2-position that can be later converted to an aminomethyl group. However, direct C-H aminomethylation of a simple 4-fluoropyrimidine is not a well-established, high-yielding procedure. The challenges associated with this direct approach make precursor-based methods a more viable and commonly employed strategy for synthesizing 2-(aminomethyl)pyrimidines.

Precursor-Based Synthesis and Derivatization Approaches

These strategies involve the synthesis of a pyrimidine ring with a suitable functional group at the 2-position, which is then converted to the aminomethyl group in a subsequent step. This multi-step approach often provides greater flexibility and control over the final product.

Utilization of Halogenated Fluoropyrimidine Intermediates

A versatile and widely used strategy begins with a halogenated fluoropyrimidine, such as 2-chloro-4-fluoropyrimidine (B1601542) or 2-bromo-4-fluoropyrimidine. The halogen atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles.

To obtain this compound, one could envision a reaction sequence starting with 2,4-dichloropyrimidine. Selective fluorination at the 4-position could yield 2-chloro-4-fluoropyrimidine. The more reactive chlorine at the 2-position could then be displaced by a protected aminomethyl equivalent, such as the anion of phthalimide (B116566) or a protected aminomethyl organometallic reagent. A final deprotection step would then afford the target molecule. A similar pathway has been demonstrated in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, where displacement of chloro and sulfone groups by nucleophiles like benzyloxide and cyanide is a key step. acs.org

Reductive Amination Pathways in Aminomethyl Pyrimidine Synthesis

Reductive amination is arguably one of the most powerful and widely used methods for synthesizing amines, including the target compound. google.com This pathway involves two key steps: the formation of an imine from an aldehyde (or ketone) and an amine, followed by the reduction of the imine to the corresponding amine.

For the synthesis of this compound, the key precursor is 4-fluoropyrimidine-2-carbaldehyde. This aldehyde can be prepared from the corresponding 4-fluoropyrimidine-2-carbonitrile via reduction, for example, using Diisobutylaluminium hydride (DIBAL-H). The synthesis of pyrimidine-2-carbonitriles can be achieved from precursors like 2-(methylsulfonyl)pyrimidines by reaction with potassium cyanide. acs.org

Once the 4-fluoropyrimidine-2-carbaldehyde is obtained, it can be subjected to direct reductive amination with ammonia. This one-pot reaction is typically carried out in the presence of a reducing agent that selectively reduces the imine intermediate over the starting aldehyde.

| Reducing Agent | Characteristics | Typical Conditions | Reference |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Mild and selective for imines over carbonyls. | Acid catalyst (e.g., acetic acid), aprotic solvent (e.g., DCE). | google.com |

| Sodium cyanoborohydride (NaBH3CN) | Less reactive than NaBH4, selective for iminium ions. | Slightly acidic pH (5-6) to promote imine formation. | youtube.com |

| H2 / Catalyst | "Green" reducing agent, can use various metal catalysts (Co, Pd, Ni). | Often requires higher pressure and temperature. | google.comrsc.org |

This table compares common reducing agents used in reductive amination.

The reaction proceeds by the initial formation of an imine between the pyrimidine aldehyde and ammonia. This imine is then reduced in situ by the hydride reagent to yield this compound. This precursor-based reductive amination pathway represents a robust and highly feasible strategy for the synthesis of the title compound.

Multi-Component Reaction Sequences for Complex Analog Preparation

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This inherent efficiency, coupled with high atom economy and the potential for rapid library generation, makes MCRs particularly attractive for the synthesis of diverse analogs of this compound.

While a specific MCR for the direct synthesis of this compound is not extensively documented, the synthesis of structurally related fluorinated aminopyridines and other pyrimidine derivatives through MCRs highlights the potential of this strategy. rsc.org For instance, an environmentally benign, one-pot procedure for the synthesis of fluorinated 2-aminopyridine (B139424) compounds has been developed, involving the reaction of 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org This approach, which proceeds through a sequence of Knoevenagel, Michael, and cyclization reactions, demonstrates the feasibility of constructing fluorinated nitrogen-containing heterocycles using MCRs. rsc.org

Another relevant example is the catalyst-free, four-component synthesis of 2-aminopyridine derivatives from acetophenone, malononitrile, benzaldehyde, and ammonium (B1175870) carbonate under solvent-free conditions. mdpi.com The adaptability of such MCRs could be leveraged for the synthesis of complex analogs of this compound by strategically choosing the appropriate building blocks. For example, a hypothetical MCR could involve a fluorinated 1,3-dicarbonyl compound, an amidine, and a suitable aldehyde to construct the core pyrimidine ring with the desired substitution pattern.

The synthesis of various pyrimidine derivatives through MCRs has been reported, showcasing the versatility of this approach. For example, a three-component coupling reaction of a substituted enamine, an orthoester, and ammonium acetate (B1210297) has been used to synthesize 4,5-disubstituted pyrimidines. ijper.org These pyrimidines can then be further functionalized, demonstrating how MCRs can provide a rapid entry to a variety of analogs. ijper.org

| Reactants | Reaction Type | Product | Key Features | Reference |

| 1,1-Enediamines, Benzaldehyde derivatives, 1,3-Dicarbonyl compounds | Knoevenagel, Michael, Cyclization | Fluorinated 2-aminopyridines | Environmentally benign, one-pot | rsc.org |

| Acetophenone, Malononitrile, Benzaldehyde, Ammonium carbonate | Four-component reaction | 2-Aminopyridines | Catalyst-free, solvent-free | mdpi.com |

| Substituted enamine, Orthoester, Ammonium acetate | Three-component coupling | 4,5-Disubstituted pyrimidines | Versatile for further functionalization | ijper.org |

Chemoenzymatic Synthesis of Chiral this compound Derivatives

The introduction of a chiral center into the this compound scaffold can significantly impact its biological activity. Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical transformations, offers a powerful approach for the preparation of enantiomerically pure derivatives.

Application of ω-Transaminases in Stereoselective Synthesis

ω-Transaminases (ω-TAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. capes.gov.brresearchgate.net Their exquisite stereoselectivity makes them ideal biocatalysts for the asymmetric synthesis of chiral amines. researchgate.net The application of ω-TAs has been demonstrated in the production of various chiral amines for the pharmaceutical industry. capes.gov.br

While a specific application of ω-TAs for the synthesis of chiral this compound is not detailed in the available literature, the successful synthesis of other chiral fluorinated amines highlights the potential of this methodology. For example, ω-transaminases have been used for the kinetic resolution of racemic amines, achieving high enantiomeric excess. nih.gov

Biocatalytic Approaches to Pyrimidine Amine Formation

Biocatalytic amination offers a green and efficient alternative to traditional chemical methods for the synthesis of amines. researchgate.net The use of enzymes such as ω-transaminases can overcome challenges associated with chemical synthesis, such as the need for harsh reaction conditions and the generation of significant waste. researchgate.net The growing toolbox of α-, β-, γ-, δ-, ε-, and ω-transaminases enables the synthesis of a wide variety of new chemical entities through biocatalytic amination reactions. researchgate.net

The development of biocatalytic processes often involves overcoming the kinetic limitations of the transaminase reactions. researchgate.net Strategies to drive the amination reaction to completion are crucial for simplifying product isolation and purification. researchgate.net The use of recombinant enzymes is expanding rapidly, providing access to a vast number of enzymes with diverse substrate specificities. researchgate.net

Process Optimization for Enantiopure Intermediates

The successful implementation of a biocatalytic process on an industrial scale requires careful optimization of various parameters. Key considerations include enzyme stability, substrate and product inhibition, and the equilibrium position of the reaction. nih.gov The widespread application of ω-transaminases has been hampered by challenges such as unfavorable equilibrium positions. nih.gov

To address these challenges, various strategies have been developed. For instance, the use of a diamine donor, such as ortho-xylylenediamine, has been shown to drive reactions to high conversion without the need for by-product removal. nih.govresearchgate.net This approach is compatible with both (R)- and (S)-selective ω-TAs and is particularly effective for substrates with unfavorable equilibrium positions. nih.govresearchgate.net Furthermore, the spontaneous polymerization of the isoindole by-product from this donor generates a colored derivative, providing a convenient high-throughput screening platform to identify desired ω-TA activity. nih.govresearchgate.net

| Parameter | Optimization Strategy | Benefit | Reference |

| Reaction Equilibrium | Use of a diamine donor (ortho-xylylenediamine) | Drives reaction to high conversion, enables high-throughput screening | nih.govresearchgate.net |

| Enzyme Stability | Immobilization on a solid support (e.g., controlled porosity glass) | Enhanced operational stability, enzyme reusability | nih.gov |

| Substrate Inhibition | Fed-batch or continuous flow processes | Maintains low substrate concentration, improves productivity | capes.gov.br |

| Product Inhibition | In situ product removal | Prevents enzyme inhibition, increases overall yield | capes.gov.br |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of active pharmaceutical ingredients (APIs) to minimize the environmental impact of chemical processes. The synthesis of this compound and its analogs can benefit significantly from the application of these principles, particularly in the areas of solvent selection and reaction medium optimization.

Solvent Selection and Reaction Medium Optimization

Solvents are a major contributor to the environmental footprint of pharmaceutical manufacturing. rsc.org The selection of greener solvents is a critical aspect of designing sustainable synthetic routes. Several pharmaceutical companies have developed solvent selection guides to aid chemists in choosing more environmentally friendly options. rsc.org These guides typically classify solvents based on their environmental, health, and safety impacts.

For the synthesis of pyrimidine derivatives, a shift towards greener solvents is being explored. Traditional solvents such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are often replaced with more benign alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water. researchgate.net The use of polyethylene (B3416737) glycol (PEG) as a biodegradable and recyclable solvent has also been demonstrated for the synthesis of various heterocyclic compounds. researchgate.net

Solvent-free or "grindstone chemistry" techniques represent an even greener approach, eliminating the need for solvents altogether. researchgate.net The synthesis of dihydropyrimidinones has been achieved efficiently and in high yields under solvent-free conditions using a multicomponent reaction catalyzed by CuCl₂·2H₂O and concentrated HCl. researchgate.net Such methods offer significant advantages in terms of waste reduction and operational simplicity. researchgate.net

| Solvent/Technique | Green Chemistry Principle | Application Example | Reference |

| 2-Methyltetrahydrofuran (2-MeTHF) | Safer Solvents | Replacement for traditional chlorinated solvents | researchgate.net |

| Polyethylene Glycol (PEG) | Safer Solvents, Use of Renewable Feedstocks | Biodegradable and recyclable solvent for heterocyclic synthesis | researchgate.net |

| Water | Safer Solvents | Environmentally benign solvent for various reactions | mdpi.com |

| Solvent-free (Grindstone Chemistry) | Prevention of Waste | Multicomponent synthesis of dihydropyrimidinones | researchgate.net |

Energy Efficiency in Synthetic Pathways

One promising pathway involves a two-step sequence starting from a readily available precursor, 2-methyl-4-fluoropyrimidine. The first step is a side-chain halogenation, followed by an amination step. The energy efficiency of this pathway is highly dependent on the specific conditions and technologies employed in each step.

Side-Chain Halogenation: The conversion of 2-methyl-4-fluoropyrimidine to a 2-(halomethyl)-4-fluoropyrimidine intermediate is typically achieved through a free-radical halogenation. The choice of halogenating agent and the method of initiation are key determinants of the energy input required. While elemental halogens can be used, N-halosuccinimides, such as N-bromosuccinimide (NBS), are often preferred for their selectivity, which can reduce the energy needed for downstream purification. youtube.com

The initiation of the radical reaction can be achieved either thermally or photochemically. Photochemical initiation, using light of a specific wavelength, can often be performed at or near ambient temperature, thus significantly reducing the energy required for heating. youtube.com This contrasts with thermal initiation, which may necessitate higher temperatures to achieve an efficient reaction rate.

Amination: The subsequent conversion of the 2-(halomethyl)-4-fluoropyrimidine to this compound involves nucleophilic substitution with an amine source. Traditional methods might involve high temperatures and pressures, particularly when using ammonia directly. However, the use of alternative amination strategies, such as the Gabriel synthesis or employing protected amine equivalents, can often be carried out under milder conditions, thereby conserving energy.

The following data table illustrates a comparison of hypothetical reaction conditions for the synthesis of this compound, highlighting the potential for energy savings with modern methodologies.

| Step | Traditional Method | Energy-Efficient Method | Energy Saving Implications |

| 1. Halogenation of 2-methyl-4-fluoropyrimidine | Thermal initiation with Br2 in CCl4, reflux (77 °C) | Photochemical initiation with NBS in a green solvent (e.g., ethyl acetate) at room temperature | Reduced heating requirements, elimination of toxic solvent |

| 2. Amination of 2-(bromomethyl)-4-fluoropyrimidine | Reaction with excess ammonia in an autoclave at high pressure and temperature (>100 °C) | Catalytic amination using a palladium or nickel catalyst with a protected amine at moderate temperatures (e.g., 50-80 °C) | Lower reaction temperature and pressure, reduced need for specialized high-pressure equipment |

Waste Minimization Strategies

Waste minimization is a cornerstone of green chemistry and is integral to the sustainable synthesis of this compound. Strategies to reduce waste focus on maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy, and on the use of recyclable and less hazardous materials. rasayanjournal.co.in

Atom Economy: The atom economy of a synthetic route provides a measure of its efficiency in converting reactants to the desired product. In the proposed synthesis of this compound, the choice of reagents directly impacts the atom economy.

Catalysis and Solvent Selection: The use of catalysts is a key strategy for waste minimization. Catalysts, by their nature, are used in small amounts and can often be recovered and reused, reducing the generation of stoichiometric waste. powertechjournal.com In the context of the amination step, a heterogeneous catalyst could be particularly beneficial as it can be easily separated from the reaction mixture by filtration.

The choice of solvent is another critical factor in waste minimization. Traditional organic solvents are often volatile, toxic, and contribute significantly to chemical waste. The move towards greener solvents, such as water, ethanol, or even solvent-free conditions, can drastically reduce the environmental impact of the synthesis. acs.org For example, conducting the amination step in a recyclable solvent or in a biphasic system that simplifies product separation can minimize solvent waste.

The following table outlines waste minimization strategies applicable to the synthesis of this compound.

| Step | Waste Generating Aspect | Waste Minimization Strategy |

| 1. Halogenation | Formation of stoichiometric byproducts (e.g., HBr or succinimide). Use of hazardous solvents (e.g., CCl4). | Use of NBS where the succinimide (B58015) byproduct can be potentially recycled. Use of greener, recyclable solvents. |

| 2. Amination | Use of excess reagents (e.g., ammonia). Generation of inorganic salts as byproducts. Use of organic solvents for reaction and purification. | Employing a catalytic system to use stoichiometric amounts of the amine. Exploring solvent-free conditions or the use of water as a solvent. acs.org |

| Overall Process | Multiple purification steps leading to solvent and material loss. | Development of a one-pot or telescopic synthesis where intermediates are not isolated, reducing purification steps. |

By integrating these energy-efficient and waste-minimizing strategies, the synthesis of this compound can be aligned with the principles of sustainable chemistry, leading to a more environmentally benign and economically viable manufacturing process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and stereochemistry of a compound can be obtained. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be required for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the following proton signals would be anticipated:

Methylene (B1212753) Protons (-CH₂-NH₂): A singlet or a multiplet corresponding to the two protons of the methylene group attached to the pyrimidine ring and the amino group. The chemical shift would likely appear in the range of 3.5-4.5 ppm, influenced by the electron-withdrawing pyrimidine ring.

Amino Protons (-NH₂): A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration, typically appearing between 1.0 and 5.0 ppm.

Pyrimidine Ring Protons: Two distinct signals would be expected for the two non-equivalent protons on the pyrimidine ring. The proton at position 5 (adjacent to the fluorine atom) would likely appear as a doublet due to coupling with the fluorine atom. The proton at position 6 would also be expected to show coupling to the adjacent ring proton. These aromatic protons would resonate at lower field, typically in the range of 7.0-9.0 ppm.

A hypothetical ¹H NMR data table is presented below:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Hypothetical ~8.7 | d | 1H | H-6 (pyrimidine) |

| Hypothetical ~7.5 | d | 1H | H-5 (pyrimidine) |

| Hypothetical ~4.0 | s | 2H | -CH₂- |

| Hypothetical ~2.5 | br s | 2H | -NH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, five distinct carbon signals would be expected:

Methylene Carbon (-CH₂-NH₂): A signal in the aliphatic region, likely around 40-50 ppm.

Pyrimidine Ring Carbons: Four signals corresponding to the carbons of the pyrimidine ring. The carbon atom bonded to the fluorine (C-4) would exhibit a large coupling constant with the ¹⁹F nucleus. The other carbons (C-2, C-5, and C-6) would appear at lower field, in the aromatic region (typically 110-170 ppm), with their exact chemical shifts influenced by the nitrogen and fluorine substituents.

A hypothetical ¹³C NMR data table is presented below:

| Chemical Shift (ppm) | Assignment |

| Hypothetical ~170 | C-2 (pyrimidine) |

| Hypothetical ~165 (d) | C-4 (pyrimidine) |

| Hypothetical ~158 | C-6 (pyrimidine) |

| Hypothetical ~110 (d) | C-5 (pyrimidine) |

| Hypothetical ~45 | -CH₂- |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at position 4 of the pyrimidine ring. The chemical shift of this signal would be indicative of its electronic environment. It would likely appear as a doublet of doublets due to coupling with the adjacent protons on the pyrimidine ring (H-5) and potentially a smaller long-range coupling with H-6.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, a cross-peak between the signals for H-5 and H-6 on the pyrimidine ring would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methylene group and the proton-bearing carbons of the pyrimidine ring.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₅H₆FN₃), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic losses of fragments such as the amino group or parts of the pyrimidine ring.

A hypothetical HRMS data table is presented below:

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | Hypothetical | Hypothetical | C₅H₇FN₃⁺ |

| [M+Na]⁺ | Hypothetical | Hypothetical | C₅H₆FN₃Na⁺ |

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural components. The primary amine group would show N-H stretching vibrations in the region of 3300-3500 cm⁻¹, typically as two distinct bands for the symmetric and asymmetric stretches. The C-H stretching vibrations of the methylene group and the pyrimidine ring would appear around 2850-3100 cm⁻¹.

The pyrimidine ring itself will have several characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region. A significant and strong absorption band corresponding to the C-F stretch is anticipated in the range of 1000-1350 cm⁻¹. The presence of these key bands provides strong evidence for the compound's structure. Studies on other pyrimidine derivatives have shown similar characteristic peaks. ijaerd.orgjpsbr.org

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium | N-H stretching (primary amine) |

| 2850-3100 | Medium-Weak | C-H stretching (aromatic and aliphatic) |

| 1550-1600 | Strong | C=N stretching (pyrimidine ring) |

| 1450-1550 | Strong | C=C stretching (pyrimidine ring) |

| 1000-1350 | Strong | C-F stretching |

| 800-850 | Strong | C-H out-of-plane bending (pyrimidine ring) |

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing vibrations of the pyrimidine ring would be expected to produce a strong Raman signal. The C-F stretching vibration, while strong in the IR spectrum, may show a weaker signal in the Raman spectrum.

In studies of similar heterocyclic compounds like 4-cyanopyridine, surface-enhanced Raman spectroscopy (SERS) has been used to investigate the molecule's interaction with metal surfaces. nau.edu For this compound, the pyrimidine ring and amine nitrogen atoms could interact with a SERS-active substrate, leading to enhancement of specific vibrational modes.

Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretching |

| ~1600 | Strong | Pyrimidine ring stretching |

| ~1250 | Medium | Pyrimidine ring breathing mode |

| ~1050 | Medium | C-F stretching |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring in this compound is an aromatic chromophore that is expected to exhibit π → π* transitions. The presence of the fluorine atom and the aminomethyl group as substituents will influence the position and intensity of the absorption maxima (λmax).

Typically, substituted pyrimidines show strong absorption bands in the UV region. For this compound, one would anticipate absorption maxima in the range of 200-300 nm. The exact position of λmax can be influenced by the solvent polarity. For example, the UV-Vis spectrum of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl) benzamide, a related heterocyclic compound, shows distinct absorption peaks. researchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~210 | High | π → π |

| ~260 | Medium | π → π |

While this compound itself may not be strongly fluorescent, its derivatives can exhibit significant fluorescence. The primary amine group provides a reactive handle for the attachment of various fluorophores or for the formation of new chromophoric systems.

Studies on other 2-aminopyrimidine (B69317) derivatives have shown that they can be converted into fluorescent compounds. mdpi.comresearchgate.net For instance, the reaction with aldehydes can form Schiff bases, which may possess enhanced fluorescence properties. The fluorescence emission wavelength and quantum yield of such derivatives would be highly dependent on the specific chromophore formed and the solvent environment. Research on aminopyridine derivatives has also highlighted their potential as fluorescent probes. mdpi.comsciforum.net

Table 5: Hypothetical Fluorescence Properties of a Dansyl Derivative of this compound

| Derivative | Excitation λmax (nm) | Emission λmax (nm) | Solvent |

| Dansyl-(4-Fluoropyrimidin-2-yl)methanamine | ~340 | ~520 | Acetonitrile |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the intricacies of molecular systems. nih.gov For (4-fluoropyrimidin-2-yl)methanamine, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its fundamental electronic and structural properties. ajchem-a.com

Optimization of Molecular Conformations

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformations. This process identifies the minimum energy structures on the potential energy surface. For this compound, the rotational barrier around the C-C bond connecting the pyrimidine (B1678525) ring and the aminomethyl group is a key determinant of its conformational landscape.

Table 1: Calculated Rotational Energy Barrier for the C-C bond in this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 30 | 4.1 |

| 60 | 1.5 |

| 90 | 0.0 |

| 120 | 1.8 |

| 150 | 4.3 |

| 180 | 5.5 |

Note: The energies are relative to the most stable conformation (dihedral angle = 90°). Data is hypothetical and for illustrative purposes.

The optimized geometry reveals the bond lengths and angles that define the molecule's three-dimensional shape. These parameters are crucial for understanding steric and electronic effects within the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a larger gap generally implies greater stability. nih.govsemanticscholar.org

The HOMO of this compound is predominantly localized on the aminomethyl group and the nitrogen atoms of the pyrimidine ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the pyrimidine ring, particularly on the carbon atoms, suggesting these are the probable sites for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The values presented are hypothetical and representative of what would be expected from DFT calculations.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting intermolecular interactions. mdpi.comnih.gov The MEP map uses a color spectrum to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), indicating sites for nucleophilic attack. aimspress.com

For this compound, the MEP surface would likely show a negative potential around the nitrogen atoms of the pyrimidine ring and the nitrogen of the aminomethyl group, highlighting their nucleophilic character. The hydrogen atoms of the aminomethyl group and the regions around the fluorine atom would exhibit a positive potential, indicating their electrophilic nature.

Quantum Chemical Modeling of Reactivity and Reaction Mechanisms

Quantum chemical modeling extends beyond static molecular properties to explore the dynamic processes of chemical reactions. nih.gov These methods allow for the investigation of reaction pathways, the identification of intermediate structures, and the determination of activation energies.

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate, and its characterization is fundamental to understanding the kinetics of a chemical reaction. weizmann.ac.il Computational methods can be used to locate and verify transition state structures by identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction path. For reactions involving this compound, such as N-acylation or substitution reactions, identifying the transition state provides insight into the energy barrier that must be overcome for the reaction to proceed.

Reaction Coordinate Analysis

Reaction coordinate analysis, often performed using methods like the Intrinsic Reaction Coordinate (IRC), maps the entire pathway of a chemical transformation from reactants to products, passing through the transition state. This analysis provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. By tracing the IRC, one can confirm that the identified transition state correctly connects the reactants and products and can also reveal the presence of any intermediate species along the reaction pathway. This level of detail is invaluable for elucidating complex reaction mechanisms involving this compound.

Solvent Effects on Reaction Energetics

The energetics of chemical reactions involving this compound can be profoundly influenced by the solvent environment. Computational models are employed to dissect these effects, providing insights that are crucial for optimizing reaction conditions. The choice of solvent can alter reaction rates and even the position of chemical equilibria by differentially stabilizing the reactants, transition states, and products.

Theoretical studies on similar heterocyclic systems, such as pyrimidine, have shown that solvent molecules can form hydrogen bonds with the nitrogen atoms of the ring, thereby influencing the electronic structure. nih.gov For this compound, both the pyrimidine ring nitrogens and the primary amine of the methanamine group are susceptible to solvent interactions.

The reaction energetics are typically evaluated by calculating the Gibbs free energy of activation (ΔG‡) and the reaction free energy (ΔG_rxn) in different solvent models. These models can range from implicit continuum models, which represent the solvent as a uniform polarizable medium, to explicit models where individual solvent molecules are included in the quantum mechanical calculation.

Table 1: Illustrative Calculated Solvent Effects on a Hypothetical Reaction of this compound

| Solvent | Dielectric Constant (ε) | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |

| Gas Phase | 1.0 | 25.2 | -5.1 |

| n-Hexane | 1.9 | 24.8 | -4.9 |

| Dichloromethane (B109758) | 8.9 | 22.1 | -7.3 |

| Acetonitrile | 37.5 | 20.5 | -9.8 |

| Water | 78.4 | 19.8 | -11.2 |

Note: The data in this table is illustrative and intended to demonstrate the general trends observed in computational studies of solvent effects. The hypothetical reaction involves a nucleophilic substitution at the pyrimidine ring.

As indicated in the table, polar solvents tend to lower the activation energy and make the reaction more exergonic, which is a common observation for reactions that proceed through a polar or charged transition state. The ability of computational methods to predict these trends is invaluable for solvent screening in process chemistry.

Molecular Docking and Ligand-Protein Interaction Studies (Research Tool)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, which is a scaffold of interest in drug discovery, molecular docking serves as a crucial research tool to understand its potential interactions with biological targets, such as enzymes and receptors.

In the context of in vitro research, molecular docking simulations are used to predict the binding mode and estimate the binding affinity of this compound and its analogs within the active site of a target protein. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the fluorine atom), and hydrophobic interactions, that contribute to the stability of the ligand-protein complex.

The binding energy, often expressed in kcal/mol, is a quantitative measure of the binding affinity. Lower binding energies typically indicate a more stable complex. Computational programs can calculate these energies, providing a basis for ranking potential drug candidates.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | -7.8 | ASP145, LYS72 | Hydrogen Bond, Halogen Bond |

| Analog A (4-Chloropyrimidin-2-yl)methanamine | -8.1 | ASP145, LYS72, PHE80 | Hydrogen Bond, Halogen Bond, Pi-Stacking |

| Analog B (4-Methoxypyrimidin-2-yl)methanamine) | -7.2 | ASP145 | Hydrogen Bond |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The binding energies and interacting residues are representative examples.

The insights gained from molecular docking studies are instrumental in guiding the design of new ligands with improved affinity and selectivity. By understanding the structure-activity relationship (SAR) at a molecular level, chemists can make rational modifications to the lead compound.

For this compound, computational insights might suggest:

Modification of the methanamine group: Introducing substituents on the amine could lead to additional interactions with the protein.

Substitution at other positions on the pyrimidine ring: Replacing hydrogen atoms with other functional groups could enhance binding affinity or modulate physicochemical properties.

Bioisosteric replacement of the fluorine atom: While the fluorine atom can participate in favorable interactions, replacing it with other groups might improve properties like metabolic stability.

These design principles, derived from computational analysis, help to prioritize the synthesis of new compounds, thereby accelerating the drug discovery process.

Structure-Property Relationships Derived from Computational Data (Theoretical Aspects)

Computational chemistry provides a powerful platform for establishing quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). nih.gov These models correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities.

For this compound and its analogs, computational descriptors can be calculated to build these models. These descriptors can be categorized as:

Electronic descriptors: Such as atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Steric descriptors: Related to the size and shape of the molecule.

Topological descriptors: Based on the connectivity of atoms in the molecule.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

Table 3: Illustrative QSAR Descriptors for a Series of Fluoropyrimidine Derivatives

| Compound | Molecular Weight (amu) | LogP | Polar Surface Area (Ų) | HOMO (eV) | LUMO (eV) |

| This compound | 127.12 | 0.85 | 51.7 | -7.2 | -0.5 |

| 2-amino-4-fluoropyrimidine | 113.09 | 0.52 | 51.7 | -7.5 | -0.8 |

| 4-fluoro-2-(methylaminomethyl)pyrimidine | 141.15 | 1.15 | 51.7 | -7.1 | -0.4 |

| 2-(aminomethyl)-4,6-difluoropyrimidine | 145.11 | 0.98 | 51.7 | -7.4 | -0.9 |

Note: The descriptor values in this table are hypothetical and serve to illustrate the types of data used in QSAR studies. These properties can be calculated using various computational chemistry software packages.

By analyzing these descriptors in relation to experimentally determined properties (e.g., solubility, permeability, or biological activity), researchers can develop predictive models. nih.gov These models are invaluable for the virtual screening of large compound libraries and for the rational design of new molecules with desired properties. The presence of the fluorine atom, for instance, is known to influence properties like pKa, lipophilicity, and metabolic stability, and computational models can quantify these effects. acs.org

Applications As a Building Block in Complex Chemical Synthesis

Design and Synthesis of Novel Heterocyclic Scaffolds

The inherent reactivity of the aminomethyl group and the pyrimidine (B1678525) ring in (4-Fluoropyrimidin-2-yl)methanamine provides a foundation for constructing novel heterocyclic scaffolds. These scaffolds are often designed to mimic the core structures of biologically active molecules, with the aim of discovering new therapeutic agents.

The 2-aminomethylpyrimidine moiety is a key synthon for the construction of fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines. These bicyclic heterocycles are prevalent in many biologically active compounds. researchgate.netorganic-chemistry.orgrsc.org The general strategy involves the reaction of the aminomethyl group with a suitable bifunctional electrophile, leading to cyclization and the formation of a new fused ring.

For instance, the synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the condensation of a 3-aminopyrazole (B16455) derivative with a β-dicarbonyl compound, a reaction that can be adapted to utilize aminomethylpyrimidines. nih.govresearchgate.netnih.gov While specific examples employing this compound are not extensively documented in publicly available literature, the established reactivity of related 2-aminomethylpyrimidines suggests its potential in similar transformations. The reaction would likely proceed through initial condensation of the aminomethyl group followed by an intramolecular cyclization.

Similarly, the synthesis of imidazo[1,2-a]pyrimidines often involves the reaction of a 2-aminopyrimidine (B69317) with an α-haloketone or a related synthon. nih.govnih.govrsc.org The aminomethyl group of this compound could be readily converted to a reactive intermediate suitable for such cyclization reactions.

Table 1: Examples of Fused Heterocyclic Systems Derived from Aminopyrimidine Precursors

| Fused Heterocycle | General Synthetic Approach | Key Reagents | Potential Application |

| Pyrazolo[1,5-a]pyrimidine | Condensation and cyclization | β-Dicarbonyl compounds, 3-aminopyrazoles | Kinase inhibitors, Antimicrobial agents rsc.orgnih.gov |

| Imidazo[1,2-a]pyrimidine | Cyclocondensation | α-Haloketones, β-Keto esters | Anxiolytics, Anticancer agents nih.govnih.gov |

Note: This table represents general synthetic strategies for the indicated fused systems, illustrating the potential utility of this compound as a precursor.

Beyond simple fused systems, this compound can serve as a cornerstone for building more complex, multi-ring architectures. The primary amine provides a convenient handle for attachment to other cyclic fragments or for initiating cascade reactions that lead to the formation of multiple rings in a single synthetic operation. The development of such multi-ring systems is a key strategy in the quest for novel drug candidates with high specificity and potency.

Functionalization and Derivatization Studies

The amenability of this compound to further functionalization is a key aspect of its utility as a building block. Both the aminomethyl side chain and the fluoropyrimidine ring can be selectively modified to fine-tune the physicochemical and biological properties of the resulting molecules.

The primary amine of this compound readily undergoes acylation and sulfonylation reactions with a wide range of acylating and sulfonylating agents, respectively. These reactions are fundamental in medicinal chemistry for introducing diverse substituents that can modulate a compound's properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability. nih.govnih.govresearchgate.net

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This transformation is crucial for creating peptidomimetics and other structures where an amide bond is a key structural feature.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides. The sulfonamide group is a common pharmacophore found in many clinically used drugs. asianpubs.orgmdpi.com A study on a related pyrimidine derivative, methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate, demonstrated its successful conversion to the corresponding N-methylmethanesulfonamide, highlighting the feasibility of such transformations on similar pyrimidine scaffolds. asianpubs.org

Table 2: Representative Acylation and Sulfonylation Reactions of Amines

| Reaction Type | Reagent | Product | Significance |

| Acylation | Acetyl chloride | N-((4-Fluoropyrimidin-2-yl)methyl)acetamide | Introduction of an amide linkage, modulation of properties. nih.gov |

| Sulfonylation | Benzenesulfonyl chloride | N-((4-Fluoropyrimidin-2-yl)methyl)benzenesulfonamide | Formation of a sulfonamide pharmacophore. researchgate.netmdpi.com |

Note: The products listed are hypothetical examples based on the known reactivity of primary amines.

The fluorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a variety of nucleophiles, thereby enabling significant structural diversification. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms activates the C-F bond towards nucleophilic attack.

In drug design, the concept of bioisosterism, which involves the substitution of a functional group with another that has similar physical or chemical properties, is a widely used strategy to optimize lead compounds. acs.orgnih.govyoutube.com The 4-fluoropyrimidine (B1342711) moiety itself can be considered a bioisostere for other aromatic or heteroaromatic rings.

Furthermore, the fluorine atom can be strategically replaced by other groups to modulate the electronic properties and metabolic stability of the molecule. For example, replacing fluorine with a hydrogen atom can alter the pKa of nearby functional groups and influence binding interactions with biological targets. acs.orgacs.org The replacement of fluorine with other small groups like a hydroxyl or methoxy (B1213986) group can also be explored to fine-tune the compound's properties. nih.gov The strategic application of bioisosteric replacements can lead to improved pharmacokinetic profiles and enhanced biological activity. nih.gov

Role in the Development of Chemical Probes and Research Reagents

The distinct properties of this compound make it an attractive starting material for the synthesis of sophisticated chemical probes and reagents essential for modern biological research. These tools are instrumental in validating biological targets and elucidating the mechanisms of action of bioactive compounds.

Synthesis of Affinity Ligands for Target Validation

Affinity ligands are crucial for identifying and validating the protein targets of small molecules. By immobilizing a ligand derived from a bioactive compound onto a solid support, researchers can perform affinity chromatography to isolate and identify its binding partners from complex biological mixtures. The aminomethyl group of this compound provides a convenient handle for conjugation to affinity matrices.

While direct examples of this compound being used to create affinity ligands are not extensively documented in publicly available literature, the principle is well-established. For instance, the synthesis of various pyrimidine derivatives for such applications is a common strategy. The general approach involves modifying the amine group to incorporate a linker arm, which is then attached to a resin. This allows for the "pull-down" of interacting proteins, a critical step in target deconvolution and validation. The fluoropyrimidine core of the molecule can play a significant role in the binding affinity and selectivity of the ligand for its target protein.

Preparation of Labeled Analogs for Mechanistic Studies

To understand the mechanism of action of a drug or bioactive compound, it is often necessary to track its localization and interaction with cellular components. This is achieved by introducing a detectable label, such as a radioisotope or a fluorescent tag, into the molecule's structure. This compound serves as a suitable precursor for the synthesis of such labeled analogs.

The aminomethyl group can be readily acylated or alkylated with reagents containing a radioactive isotope (e.g., tritium, carbon-14) or a fluorescent moiety. For example, fluorescently labeled 2,4,5-triaminopyrimidine derivatives have been synthesized and used to monitor cell viability by interacting with DNA. nih.gov This demonstrates the utility of the aminopyrimidine scaffold in creating probes for cellular imaging. Although specific examples detailing the radiolabeling of this compound for in vivo imaging studies are not prevalent, the chemical feasibility is clear. researcher.life Such labeled compounds would be invaluable for in vitro and in vivo studies to determine the biodistribution, target engagement, and metabolic fate of drugs derived from this scaffold. Photoaffinity labeling, a powerful technique to identify direct binding partners, can also be facilitated by incorporating a photoreactive group onto the this compound core. nih.govnih.govnih.govlinfield.edu

Contribution to Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how the chemical structure of a molecule influences its biological activity. This compound is a valuable scaffold for conducting systematic SAR studies.

Design of Compound Libraries for Research Screening

The generation of compound libraries with diverse chemical structures is a cornerstone of modern drug discovery. researchgate.netnih.govnih.govmdpi.com These libraries are screened against biological targets to identify "hit" compounds with desired activities. The this compound core provides a versatile platform for the synthesis of focused libraries. The primary amine allows for a wide range of chemical transformations, including amidation, sulfonylation, and reductive amination, enabling the introduction of diverse substituents.

For example, the 2,4-diaminopyrimidine (B92962) scaffold, of which this compound is a derivative, has been extensively used to generate libraries of kinase inhibitors. nih.govrsc.org By systematically varying the substituents on the pyrimidine ring and the amino groups, researchers can explore the chemical space around the scaffold and identify compounds with high potency and selectivity. rsc.org The fluorine atom on the pyrimidine ring can significantly influence the compound's physicochemical properties, such as its pKa and lipophilicity, as well as its binding interactions with the target protein.

Table 1: Representative Chemical Transformations for Library Synthesis

| Reaction Type | Reagent | Resulting Functional Group |

|---|---|---|

| Acylation | Acid Chloride/Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Amine |

| Urea (B33335) Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

Elucidation of Structural Requirements for Molecular Interactions

By synthesizing and evaluating a series of analogs based on the this compound scaffold, researchers can systematically probe the structural requirements for effective molecular interactions with a biological target. nih.govresearchgate.net SAR studies on N²,N⁴-disubstituted pyrimidine-2,4-diamines have identified potent inhibitors of cyclin-dependent kinases (CDKs), revealing the importance of specific substitution patterns for activity. nih.gov

The fluorine atom in this compound can form specific interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the binding pocket of a protein. The aminomethyl group provides a key interaction point and a vector for exploring different regions of the binding site. By analyzing the activity of a series of derivatives, a detailed picture of the binding mode can be constructed. For example, studies on 2,4-diaminopyrimidine derivatives as tropomyosin receptor kinase (TRK) inhibitors have helped to build and refine pharmacophore models for this important cancer target. nih.gov These studies are crucial for the rational design of more potent and selective inhibitors. The insights gained from such SAR studies can guide the optimization of lead compounds into clinical candidates. nih.govrsc.orgnih.govnih.gov

Future Directions in 4 Fluoropyrimidin 2 Yl Methanamine Research

Exploration of Undiscovered Synthetic Pathways

While established methods for the synthesis of aminopyrimidines and fluoropyrimidines exist, the pursuit of novel and more efficient synthetic routes for (4-Fluoropyrimidin-2-yl)methanamine is a critical area for future investigation. Current strategies often involve multi-step processes that may suffer from limitations in yield, scalability, and the introduction of functional group diversity.

Future research will likely focus on the development of more concise and convergent synthetic strategies. This could involve the exploration of novel cyclization reactions to construct the fluoropyrimidine core or the development of late-stage C-H functionalization methods to introduce the aminomethyl group. For instance, adapting methods used for the synthesis of other substituted pyrimidines, such as the condensation of amidines with β-dicarbonyl compounds or their equivalents, could lead to more direct routes. nih.govthieme-connect.com The use of fluorinated building blocks in these reactions is a particularly promising avenue. nih.govresearchgate.net

Furthermore, the development of catalytic methods, including transition-metal-catalyzed cross-coupling reactions, could enable the direct and regioselective introduction of the aminomethyl moiety onto a pre-functionalized 4-fluoropyrimidine (B1342711) ring. Research into greener and more sustainable synthetic methods, such as flow chemistry and the use of less hazardous reagents and solvents, will also be a significant trend.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these approaches can provide valuable insights into its physicochemical properties, biological activity, and potential for derivatization.

Future efforts in this area will likely involve the use of sophisticated computational techniques to build predictive models for various applications. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound derivatives with their biological activities, guiding the design of more potent and selective compounds. Molecular docking simulations can be used to predict the binding modes of these molecules with various biological targets, such as kinases or other enzymes, providing a rational basis for drug design. nih.gov

Moreover, density functional theory (DFT) calculations can be utilized to understand the electronic properties of the molecule, including its reactivity and the influence of the fluorine substituent on the pyrimidine (B1678525) ring. These computational predictions can help to prioritize synthetic targets and reduce the time and cost associated with experimental screening.

Development of Novel Derivatization Strategies

The aminomethyl group and the fluorinated pyrimidine ring of this compound offer multiple points for chemical modification, making it an attractive scaffold for the creation of diverse compound libraries. nih.govnih.gov Future research will undoubtedly focus on exploring novel derivatization strategies to expand the chemical space around this core structure.

Derivatization of the primary amine can be readily achieved through reactions such as acylation, alkylation, and sulfonylation, allowing for the introduction of a wide array of functional groups. nih.gov These modifications can be used to modulate the compound's solubility, lipophilicity, and target-binding affinity.

Functionalization of the pyrimidine ring itself presents a more challenging but potentially rewarding avenue for derivatization. rsc.orgacs.orgsigmaaldrich.com Nucleophilic aromatic substitution of the fluorine atom or other leaving groups that could be introduced at the 6-position of the pyrimidine ring could allow for the introduction of various substituents. thieme-connect.com Furthermore, C-H activation methodologies could enable the direct functionalization of the C-5 position of the pyrimidine ring, opening up new possibilities for structural diversification. acs.org The development of regioselective derivatization methods will be crucial for the controlled synthesis of specific analogs.

| Derivatization Site | Potential Reactions | Potential Outcomes |

| Aminomethyl Group | Acylation, Alkylation, Sulfonylation, Reductive Amination | Modulation of solubility, lipophilicity, and target binding. |

| Pyrimidine Ring (C4-F) | Nucleophilic Aromatic Substitution | Introduction of diverse functional groups to explore structure-activity relationships. |

| Pyrimidine Ring (C5-H) | C-H Activation/Functionalization | Access to novel chemical space and exploration of new interactions with biological targets. |

| Pyrimidine Ring (C6-H) | Lithiation followed by electrophilic quench | Introduction of additional substituents for fine-tuning of properties. |

Integration into Automated Synthesis Platforms

The increasing demand for large and diverse compound libraries for high-throughput screening has driven the development of automated synthesis platforms. nih.govyoutube.com The integration of this compound synthesis and derivatization into these platforms represents a significant future direction that could accelerate drug discovery and chemical biology research.

Automated synthesis platforms, including those based on flow chemistry or robotic liquid handlers, can enable the rapid and efficient production of libraries of this compound derivatives. nih.govchemrxiv.org This would allow for the systematic exploration of structure-activity relationships by generating a large number of analogs with diverse substituents at various positions of the molecule.

The development of robust and reliable synthetic protocols that are compatible with automated systems will be a key challenge. This includes the optimization of reaction conditions to ensure high yields and purities, as well as the development of automated purification methods. nih.govacs.org The ability to generate and screen large libraries of these compounds in a high-throughput manner will significantly enhance the probability of identifying molecules with desired biological activities.

Impact on Next-Generation Chemical Tool Development

This compound and its derivatives have the potential to serve as valuable building blocks for the development of next-generation chemical tools, including chemical probes and imaging agents. nih.govicr.ac.uk The presence of the fluorine atom makes these compounds amenable to ¹⁹F NMR studies, which can be a powerful technique for probing molecular interactions and dynamics. acs.org

Future research could focus on the design and synthesis of this compound-based chemical probes that can be used to study specific biological processes or targets. For example, by attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the molecule, it could be used to visualize the localization of a target protein within a cell or to isolate and identify its binding partners.

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. mdpi.comnih.govrsc.orgresearchgate.net This suggests that derivatives of this compound could have favorable pharmacokinetic and toxicological properties. The development of photo-activatable or "clickable" versions of this scaffold could further expand its utility as a chemical tool for studying complex biological systems. The strategic placement of the fluorine atom can also influence metabolic stability and binding affinity, making this scaffold particularly interesting for the design of highly specific and potent inhibitors. nih.govresearchgate.netnih.gov

Q & A

Q. What are the recommended synthetic routes for (4-Fluoropyrimidin-2-yl)methanamine, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step routes starting with fluorinated pyrimidine precursors. A common approach includes nucleophilic substitution at the pyrimidine ring followed by reductive amination to introduce the methanamine group. Key parameters include temperature control (60–80°C for amination steps), solvent selection (e.g., THF or DMF for polar intermediates), and catalyst use (e.g., Pd/C for hydrogenation). Monitoring via TLC and iterative optimization of pH (neutral to slightly basic) are critical to suppress side reactions like over-alkylation .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the fluoropyrimidine ring and methanamine substitution. F NMR is essential to verify fluorine placement .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns consistent with fluorine presence .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for biological assays) .

Q. How can researchers address challenges in purifying this compound from reaction mixtures?

Common purification methods include:

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) separates polar byproducts.

- Recrystallization : Ethanol/water mixtures are effective for removing unreacted precursors.

- Acid-Base Extraction : Exploiting the amine’s basicity to isolate the compound from neutral impurities .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing fluorine atom activates the pyrimidine ring toward nucleophilic aromatic substitution but deactivates it toward electrophilic reactions. For Suzuki-Miyaura couplings, Pd-catalyzed conditions (e.g., Pd(PPh), NaCO, DMF/HO) at 80°C are effective for introducing aryl/heteroaryl groups at the 2-position. Computational DFT studies can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., pH 7.4, 37°C) to account for assay variability.

- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with activity.

- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to directly measure binding affinity to biological targets, minimizing false positives from off-target effects .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacokinetic properties?

- Substituent Variation : Introduce methyl, hydroxy, or halogens at the 5-position of the pyrimidine ring to modulate lipophilicity (logP) and solubility.

- Prodrug Approaches : Acetylate the methanamine group to improve membrane permeability, with enzymatic cleavage in vivo restoring activity.

- In Silico Modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict interactions with CYP450 enzymes, guiding metabolic stability optimization .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-MS.

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using a validated LC-MS/MS method .

Q. How can computational tools predict the compound’s interaction with biological targets?

- Molecular Docking : Use Schrödinger Suite or MOE to model binding to target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the fluorine atom and amine group.

- Pharmacophore Mapping : Identify essential features (e.g., aromatic rings, hydrogen bond donors) using Discovery Studio.

- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity risks .

Specialized Technical Considerations

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound derivatives?

Q. How should researchers handle the compound’s hygroscopicity and light sensitivity during storage?

- Store under inert atmosphere (argon) in amber vials at –20°C.

- Pre-dry solvents (molecular sieves) and use gloveboxes for weighing.

- Characterize hygroscopicity via dynamic vapor sorption (DVS) assays .

Data Interpretation and Reproducibility

Q. How to address discrepancies in NMR spectra between synthetic batches?

- Variable Temperature NMR : Identify dynamic processes (e.g., ring flipping) causing signal broadening.

- Spiking Experiments : Add authentic samples to confirm peak assignments.

- Paramagnetic Relaxation Agents : Use Cr(acac) to enhance relaxation and resolve overlapping signals .

Q. What statistical approaches ensure reproducibility in biological assays?

- n ≥ 3 Independent Replicates : Use ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Z’-Factor Validation : Ensure Z’ > 0.5 for high-throughput screening robustness.

- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.